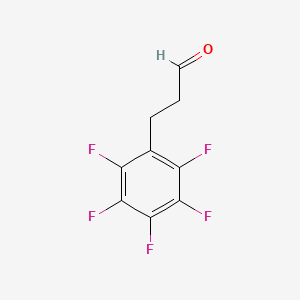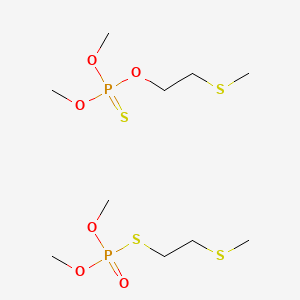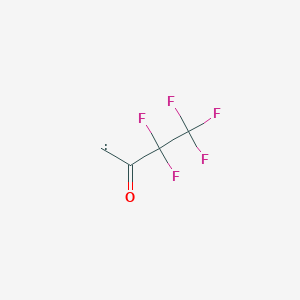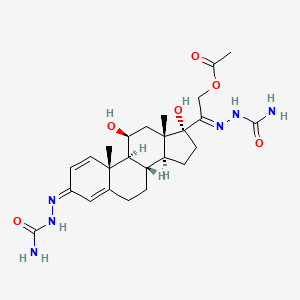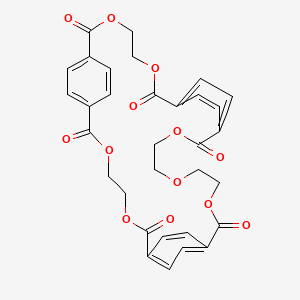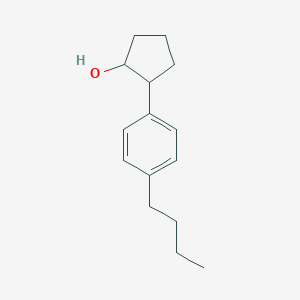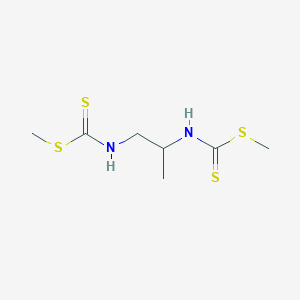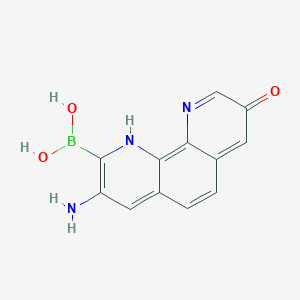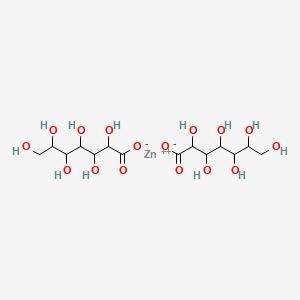
zinc;2,3,4,5,6,7-hexahydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is a complex compound that features zinc as its central element, coordinated with a heptanoate ligand that has multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of zinc salts, such as zinc chloride or zinc sulfate, with 2,3,4,5,6,7-hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the heptanoate ligand can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different zinc complexes.
Substitution: The zinc center can participate in substitution reactions, where ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of zinc-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc complexes.
Biology: The compound is studied for its potential role in enzyme activity and as a zinc supplement in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in wound healing.
Industry: It is used in the formulation of coatings and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of zinc;2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with biological molecules and enzymes. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. The hydroxyl groups in the heptanoate ligand may also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Another zinc complex with acetate ligands.
Zinc gluconate: A zinc complex with gluconate ligands.
Zinc citrate: A zinc complex with citrate ligands.
Uniqueness
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is unique due to its multiple hydroxyl groups, which provide additional sites for chemical reactions and interactions
Eigenschaften
CAS-Nummer |
68475-48-9 |
|---|---|
Molekularformel |
C14H26O16Zn |
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
zinc;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Zn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
OSNZINYBJQTKQS-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



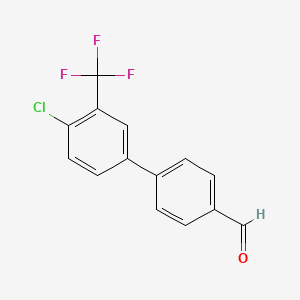
![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)
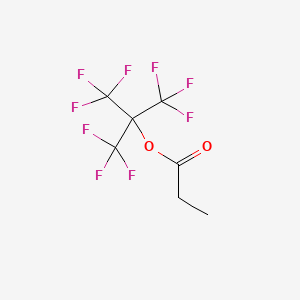
![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
